molecular formula C10H17N B1265917 4-Azatricyclo[4.3.1.13,8]undecane CAS No. 22776-74-5

4-Azatricyclo[4.3.1.13,8]undecane

Cat. No.: B1265917
CAS No.: 22776-74-5
M. Wt: 151.25 g/mol
InChI Key: CRKHNIDATUGNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azatricyclo[4.3.1.13,8]undecane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with ammonia and formaldehyde, followed by cyclization to form the tricyclic structure . Another approach includes the use of maleimide and cyclohex-2-en-1-one in the presence of p-toluenesulfonic acid and isopropenyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Azatricyclo[4.3.1.13,8]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as ketones, amines, and alkylated compounds .

Mechanism of Action

The mechanism of action of 4-Azatricyclo[4.3.1.13,8]undecane involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s biological activity. The specific pathways and molecular targets depend on the derivative and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azatricyclo[4.3.1.13,8]undecane is unique due to its nitrogen atom, which imparts different chemical reactivity and potential biological activity compared to purely carbon-based tricyclic compounds .

Properties

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKHNIDATUGNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274944
Record name 4-Azatricyclo[4.3.1.13,8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22776-74-5
Record name 4-Azatricyclo[4.3.1.13,8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Azatricyclo[4.3.1.13,8 ]undecan-5-one, 2.45 grams (14 mmol), was added to a suspension of lithium aluminum hydride (2.12 grams, 56 mmol) in 200 ml of anhydrous ether. The mixture was refluxed for 6 hours then worked up to give compound 3 as a white solid material recrystallized from hexane (melting point 290° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of diborane in tetrahydrofuran (1M, 20 ml) was added dropwise a solution of 2-azatricyclo[4.3.1.14,8 ]-undecan-3-one (1.01 g) in dry tetrahydrofuran (20 ml) under stirring at cooling in an ice-bath. The mixture was stirred under the same condition for 2 hours and then at room temperature overnight. To the reaction mixture was added dropwise IN hydrochloric acid aqueous solution (20 ml). After removal of the solvent under reduced pressure, the residue was washed with ethyl acetate. The aqueous layer was alkalined with IN sodium hydroxide aqueous solution, extracted with ethyl acetate three times and dried over sodium sulfate. Removal of the solvent gave 2-azatricyclo[4.3.1.14,8 ]undecane (0.48 g), which was used in a following reaction step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Reaction of 2.5 parts of diphenyl-3-pyridylmethane in 60 parts by volume of cyclohexane with an equivalent amount of butyl lithium at 10° C under nitrogen is followed by the addition of 2.1 parts of 4-(2-chloroethyl)-4-azatricyclo[4.3.1.13,8 ]undecane [preparable by mixing the hydrochloride thereof (U.S. Pat. No. 3,845,038) with excess aqueous sodium carbonate, extracting the mixture with toluene, and consecutively washing the extract with water, drying it over anhydrous sodium sulfate, filtering out the drying agent, and removing the solvent by vacuum distillation]. Quenching of the reaction with water and isolation by extraction with ether, washing, drying and evaporation of solvent provides 4-[3,3-(diphenyl)-3-(3-pyridyl)propyl[-4-azatricyclo[4.3.1.13,8 ]undecane having the following structural formula ##STR52##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-(2-chloroethyl)-4-azatricyclo[4.3.1.13,8 ]undecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azatricyclo[4.3.1.13,8]undecane
Reactant of Route 2
4-Azatricyclo[4.3.1.13,8]undecane
Reactant of Route 3
4-Azatricyclo[4.3.1.13,8]undecane
Reactant of Route 4
Reactant of Route 4
4-Azatricyclo[4.3.1.13,8]undecane
Reactant of Route 5
4-Azatricyclo[4.3.1.13,8]undecane
Reactant of Route 6
4-Azatricyclo[4.3.1.13,8]undecane
Customer
Q & A

Q1: What are the common synthetic routes to 4-azatricyclo[4.3.1.13,8]undecane?

A1: Several efficient synthetic pathways have been developed for 4-azahomoadamantane. Two prominent methods include:

  • Beckmann Rearrangement: This approach utilizes the rearrangement of an oxime derived from a suitable tricyclic ketone precursor [].
  • Schmidt Rearrangement: This method involves the reaction of a tricyclic ketone with hydrazoic acid, leading to the formation of the desired azahomoadamantane structure [].

Q2: What is known about the structure of this compound and its derivatives?

A2: this compound is a tricyclic system with a nitrogen atom incorporated into the adamantane-like framework. The nitrogen atom provides a site for further functionalization, leading to a variety of derivatives. These derivatives have been characterized using spectroscopic techniques like IR and NMR, which provide insights into their structural features [, , ].

Q3: How does the structure of this compound derivatives influence their photochemical reactivity?

A4: Studies have shown that 5-methylene-4-aroyl and -acryloyl derivatives of this compound exhibit distinct photocyclization behaviors. While N-aroyl derivatives readily undergo 6-electron photocyclization to form isoquinolinone derivatives, N-acryloyl derivatives tend to yield vinylogous amides through a 1,3-acyl shift. Notably, the methacryloyl derivative favors cyclization, highlighting the influence of substituent steric effects on the reaction pathway [, ].

Q4: Have computational methods been employed to study this compound derivatives?

A5: Yes, molecular mechanics calculations, specifically MM2 calculations, have been used to investigate the conformational preferences of N-acryloyl enamines derived from this compound. These studies provide valuable information about the influence of conformation on the observed photocyclization and acyl shift reactions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.